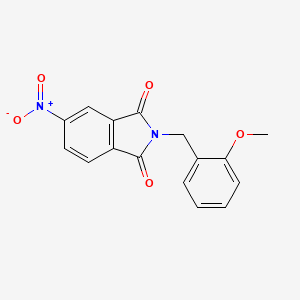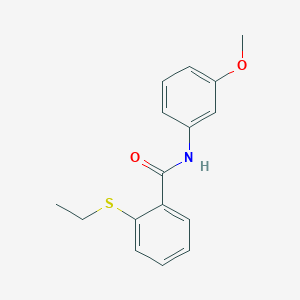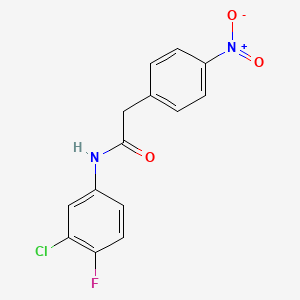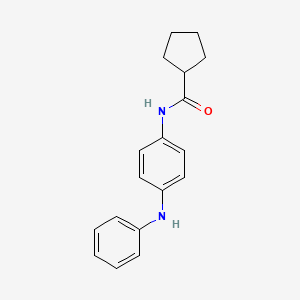![molecular formula C17H18N2O4S B5723232 N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5723232.png)
N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as MNBA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized and studied extensively for its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to have various biochemical and physiological effects. N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens. In addition, N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to exhibit strong coloration properties, making it a potential candidate for the development of new dyes and pigments.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has also been shown to have low toxicity, making it a safe candidate for in vitro and in vivo experiments. However, N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has some limitations for lab experiments. N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has poor solubility in water, which can limit its use in aqueous solutions. N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide can also be sensitive to light, which can affect its stability over time.
Orientations Futures
There are several future directions for research on N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide. One potential area of research is the development of N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide derivatives with improved solubility and stability. Another area of research is the investigation of the mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide in more detail. This could involve the identification of specific enzymes and signaling pathways that are targeted by N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide. Additionally, further research is needed to investigate the potential applications of N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide in agriculture and industry, including the development of new herbicides, fungicides, dyes, and pigments.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide involves the reaction of 2-methoxy-5-nitroaniline with 2-methylbenzyl mercaptan and acetic anhydride in the presence of a catalyst. The reaction proceeds through an acylation and thiolation process, resulting in the formation of N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide. This synthesis method has been optimized and modified to improve the yield and purity of N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide.
Applications De Recherche Scientifique
N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens.
In agriculture, N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has been studied for its potential use as a herbicide and fungicide. N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to inhibit the growth of various weed and fungal species, making it a promising candidate for crop protection.
In industry, N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has been investigated for its potential use as a dye and pigment. N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to exhibit strong coloration properties, making it a potential candidate for the development of new dyes and pigments.
Propriétés
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-5-3-4-6-13(12)10-24-11-17(20)18-15-9-14(19(21)22)7-8-16(15)23-2/h3-9H,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOUHPBXHTUTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine](/img/structure/B5723177.png)

![ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5723195.png)
![3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5723200.png)

![2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one](/img/structure/B5723213.png)






